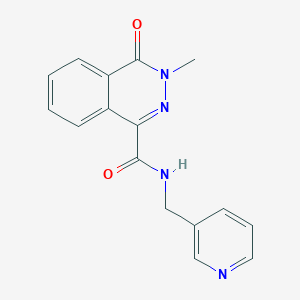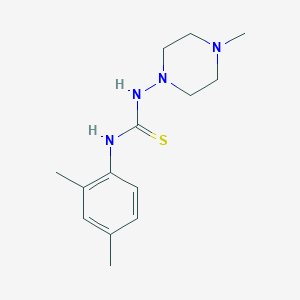
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide, also known as PH-797804, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first identified as a potential therapeutic target for inflammatory diseases and cancer due to its ability to inhibit the activation of p38 MAPK, which is involved in the regulation of cytokine production, cell proliferation, and apoptosis.
Mechanism of Action
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide works by inhibiting the activation of p38 MAPK, which is a key regulator of inflammation, cell proliferation, and apoptosis. By blocking p38 MAPK, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide reduces the production of pro-inflammatory cytokines and chemokines, inhibits tumor cell growth, and promotes cell survival.
Biochemical and Physiological Effects:
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. In animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been shown to reduce inflammation and improve clinical symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide in lab experiments is its specificity for p38 MAPK inhibition, which allows for more precise targeting of this pathway. However, one limitation is that 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide may have off-target effects on other kinases, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for research on 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide, including:
1. Investigating its therapeutic potential in other inflammatory diseases, such as multiple sclerosis and psoriasis.
2. Studying its effects on the immune system and its potential use as an immunomodulatory agent.
3. Exploring its potential as a therapeutic target for cancer, particularly in combination with other anti-cancer agents.
4. Investigating its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing more potent and selective inhibitors of p38 MAPK, based on the structure of 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide.
In conclusion, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide is a promising small molecule inhibitor of p38 MAPK with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Synthesis Methods
The synthesis of 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide involves several steps, including the reaction of 2-chloro-4-methylpyridine with 2-aminobenzoic acid to form 2-(3-pyridinylmethyl)benzoic acid. This intermediate is then reacted with 1,2,3,4-tetrahydrophthalic anhydride to form 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide.
Scientific Research Applications
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. In preclinical studies, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has shown promising results in reducing inflammation, inhibiting tumor growth, and improving cognitive function.
properties
IUPAC Name |
3-methyl-4-oxo-N-(pyridin-3-ylmethyl)phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-20-16(22)13-7-3-2-6-12(13)14(19-20)15(21)18-10-11-5-4-8-17-9-11/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPBMAQUYZODNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5693163.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5693168.png)
![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)
![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)
![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)
![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)
